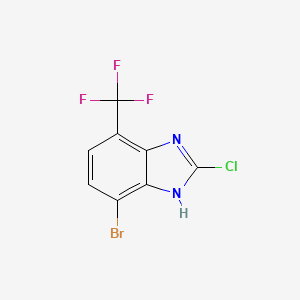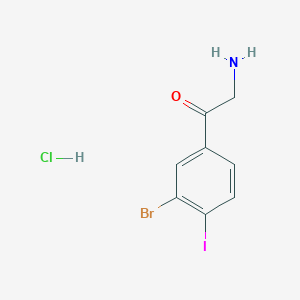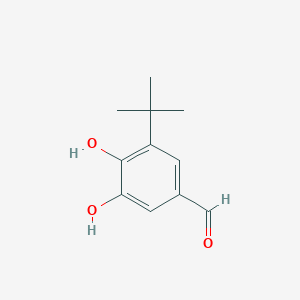![molecular formula C9H5BrN2O B12856836 2-(2-Bromobenzo[d]oxazol-6-yl)acetonitrile](/img/structure/B12856836.png)
2-(2-Bromobenzo[d]oxazol-6-yl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Bromobenzo[d]oxazol-6-yl)acetonitrile is a chemical compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This specific compound is characterized by the presence of a bromine atom at the 2-position and a nitrile group at the acetonitrile moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromobenzo[d]oxazol-6-yl)acetonitrile typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-aminophenol, which is then reacted with bromine to introduce the bromine atom at the 2-position.
Formation of Benzoxazole Ring: The brominated 2-aminophenol is then reacted with a suitable reagent, such as cyanogen bromide, to form the benzoxazole ring.
Introduction of Acetonitrile Group: Finally, the benzoxazole derivative is reacted with acetonitrile under appropriate conditions to introduce the nitrile group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, and may involve additional purification steps such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-(2-Bromobenzo[d]oxazol-6-yl)acetonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions to modify the functional groups.
Cyclization Reactions: The nitrile group can participate in cyclization reactions to form new heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoxazole derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds.
科学研究应用
2-(2-Bromobenzo[d]oxazol-6-yl)acetonitrile has several scientific research applications, including:
Pharmaceuticals: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, or anticancer properties.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Chemical Biology: It can be employed in the study of biological pathways and mechanisms, particularly those involving benzoxazole derivatives.
作用机制
The mechanism of action of 2-(2-Bromobenzo[d]oxazol-6-yl)acetonitrile depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and nitrile groups can play a role in binding to the target molecules, influencing the compound’s efficacy and selectivity.
相似化合物的比较
Similar Compounds
2-(2-Chlorobenzo[d]oxazol-6-yl)acetonitrile: Similar structure but with a chlorine atom instead of bromine.
2-(2-Fluorobenzo[d]oxazol-6-yl)acetonitrile: Similar structure but with a fluorine atom instead of bromine.
2-(2-Iodobenzo[d]oxazol-6-yl)acetonitrile: Similar structure but with an iodine atom instead of bromine.
Uniqueness
2-(2-Bromobenzo[d]oxazol-6-yl)acetonitrile is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in specific types of chemical reactions, such as nucleophilic substitution, that may not be as favorable with other halogens.
属性
分子式 |
C9H5BrN2O |
|---|---|
分子量 |
237.05 g/mol |
IUPAC 名称 |
2-(2-bromo-1,3-benzoxazol-6-yl)acetonitrile |
InChI |
InChI=1S/C9H5BrN2O/c10-9-12-7-2-1-6(3-4-11)5-8(7)13-9/h1-2,5H,3H2 |
InChI 键 |
QDHCMRBNJWCYDB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1CC#N)OC(=N2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


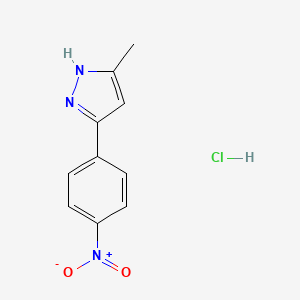

![2-(Carboxymethyl)benzo[d]oxazole-5-acrylic acid](/img/structure/B12856760.png)

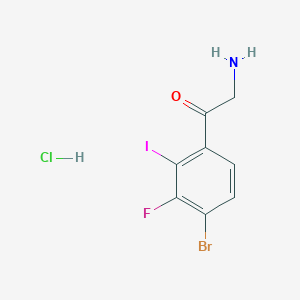
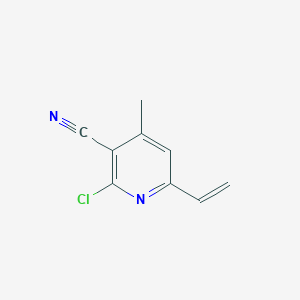

![N-(Benzo[d][1,3]dioxol-5-ylmethyl)-5,6-dimethyl-2-(pyridin-3-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12856798.png)
